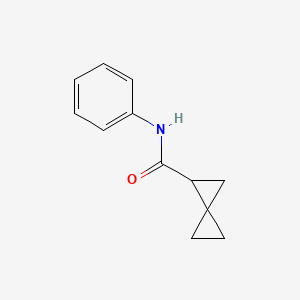
(Phenylcarbamoyl)spiropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylcarbamoyl)spiropentane is a unique organic compound characterized by a spiropentane core with a phenylcarbamoyl group attached. Spiropentane itself is a highly strained, spiro-connected cycloalkane, known for its triangular structure and significant ring strain. The addition of a phenylcarbamoyl group introduces further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing spiropentane involves the reaction of 1,3-dibromopropane with zinc metal to form cyclopropane, which is then further reacted to form spiropentane . The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate.
Industrial Production Methods: Industrial production of (Phenylcarbamoyl)spiropentane would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions: (Phenylcarbamoyl)spiropentane can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the phenylcarbamoyl group to an amine.
Substitution: The spiropentane core can undergo substitution reactions, particularly at the carbon atoms adjacent to the spiro center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated spiropentane derivatives.
Scientific Research Applications
(Phenylcarbamoyl)spiropentane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of strained ring systems and spiro compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor for more complex organic molecules.
Mechanism of Action
The mechanism of action of (Phenylcarbamoyl)spiropentane involves its interaction with molecular targets through its phenylcarbamoyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The strained spiropentane core can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways.
Comparison with Similar Compounds
Spiropentane: The parent compound, known for its high ring strain and unique reactivity.
Phenylcarbamoyl derivatives: Compounds with similar functional groups but different core structures, such as phenylcarbamoylcyclopropane.
Uniqueness: (Phenylcarbamoyl)spiropentane is unique due to the combination of a highly strained spiropentane core and a reactive phenylcarbamoyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-phenylspiro[2.2]pentane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11(10-8-12(10)6-7-12)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYLYMVRIDTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
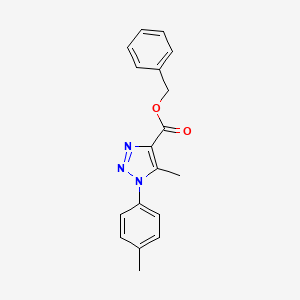

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)
![3-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B2620173.png)
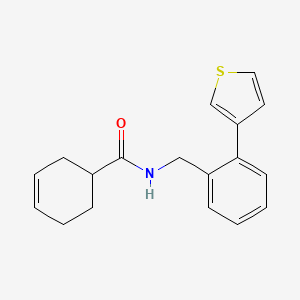
![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2620175.png)
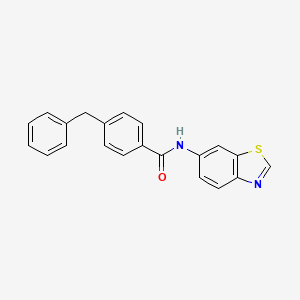
![1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one](/img/structure/B2620179.png)
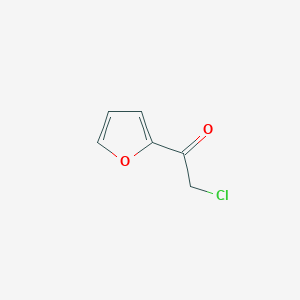
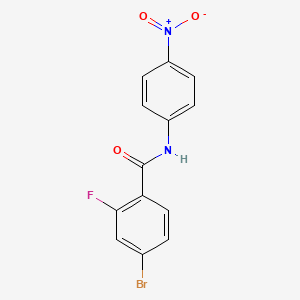
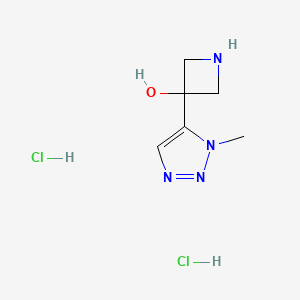
![3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2620185.png)
![2-Chloro-N-[2-(pyrazol-1-ylmethyl)pyridin-4-yl]propanamide](/img/structure/B2620187.png)
